molecular formula C20H24N4O2 B4427362 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone

2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4427362
M. Wt: 352.4 g/mol
InChI Key: HSOZJSYLQVDNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as MPQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which have shown promise in treating a variety of disorders, including neurological and psychiatric conditions.

Mechanism of Action

The exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to involve modulation of neurotransmitter signaling pathways in the brain. This compound has been shown to act as a partial agonist at serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in a variety of conditions.

Advantages and Limitations for Lab Experiments

2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential for treating neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Further research is needed to fully understand its therapeutic potential and to develop safe and effective treatment protocols. Other potential future directions include exploring its antioxidant and anti-inflammatory properties for use in treating a range of conditions, as well as investigating its potential as a diagnostic tool for certain disorders.

Scientific Research Applications

2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have potent affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This makes this compound a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-19-15(6-5-8-17(19)25)22-20(21-14)24-12-10-23(11-13-24)16-7-3-4-9-18(16)26-2/h3-4,7,9H,5-6,8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZJSYLQVDNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4OC)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.